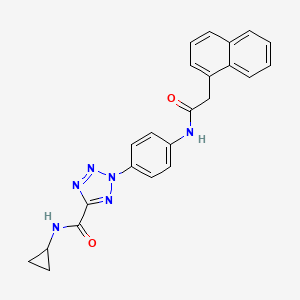

N-cyclopropyl-2-(4-(2-(naphthalen-1-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Description

N-cyclopropyl-2-(4-(2-(naphthalen-1-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a naphthalene-acetamido phenyl group and a cyclopropyl carboxamide moiety. Tetrazoles are known for their bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability .

Properties

IUPAC Name |

N-cyclopropyl-2-[4-[(2-naphthalen-1-ylacetyl)amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O2/c30-21(14-16-6-3-5-15-4-1-2-7-20(15)16)24-17-10-12-19(13-11-17)29-27-22(26-28-29)23(31)25-18-8-9-18/h1-7,10-13,18H,8-9,14H2,(H,24,30)(H,25,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMCUGDAGHLPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-2-(4-(2-(naphthalen-1-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound with the molecular formula and a molecular weight of 412.453 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it serves as a precursor for various drug formulations.

Chemical Structure and Properties

The structure of the compound includes several functional groups that contribute to its reactivity and biological activity:

- Naphthalene Ring : Provides hydrophobic interactions and may influence binding to biological targets.

- Cyclopropyl Group : Known for enhancing metabolic stability and modulating pharmacokinetic properties.

- Tetrazole Moiety : Often associated with bioactive compounds, it can participate in hydrogen bonding and metal coordination.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The tetrazole ring may facilitate interactions through hydrogen bonding, while the naphthalene moiety enhances lipophilicity, aiding membrane permeability.

In Vitro Studies

Research indicates that derivatives of this compound exhibit significant biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by interfering with cell cycle regulation.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of cytokine production.

Case Study 1: Antitumor Activity

A study evaluating the antitumor effects of a structurally similar tetrazole derivative showed a significant reduction in tumor size in mouse models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Inflammatory Response Modulation

In another study, a related compound was tested for its ability to reduce inflammatory markers in a rat model of arthritis. Results indicated a decrease in pro-inflammatory cytokines, suggesting potential therapeutic applications in autoimmune conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Molecular Structure and Functional Groups

Key Compounds for Comparison :

Thiazol-5-ylmethyl carbamate derivatives ()

Table 1: Structural Comparison

Structural Insights :

- Unlike ADC1730 , which incorporates a maleimide group for conjugation in antibody-drug conjugates (ADCs), the target lacks such functional handles, suggesting a different therapeutic application (e.g., small-molecule kinase inhibition) .

- The thiazole-containing derivatives in exhibit significantly higher molecular weights and complex urea linkages, contrasting with the target’s compact tetrazole-carboxamide architecture .

Physicochemical Properties

Table 2: Property Comparison

Observations :

- The target compound’s naphthalene group likely reduces aqueous solubility compared to 6m , which benefits from the polar chlorophenyl substituent .

- The absence of ionizable groups in the target (unlike the maleimide in ADC1730 ) limits its utility in ADC frameworks but may improve passive membrane diffusion .

Preparation Methods

Nitrile-Azide Cyclization

The tetrazole core is typically constructed through a Huisgen-type [2+3] cycloaddition between nitriles and azides. For the target compound, 4-aminophenylacetonitrile serves as the precursor. Reaction with sodium azide (NaN₃) in the presence of triethylamine hydrochloride (Et₃N·HCl) in toluene at 90°C for 20 hours yields 5-substituted tetrazole intermediates:

$$

\text{4-Aminophenylacetonitrile} + \text{NaN}3 \xrightarrow{\text{Et}3\text{N·HCl, toluene}} \text{5-(4-Aminophenyl)tetrazole} \quad

$$

Optimization Data:

| Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| NaN₃, Et₃N·HCl, 90°C | 78 | 95 | |

| TMS-N₃, MeOH/H₂O | 65 | 92 |

Trimethylsilyl azide (TMS-N₃) in methanol/water at room temperature offers a milder alternative, albeit with reduced yield.

Naphthalene-Acetamido Side Chain Installation

Acylation of 4-Aminophenyltetrazole

The naphthalene-acetamido group is introduced via nucleophilic acyl substitution. 2-(Naphthalen-1-yl)acetyl chloride is prepared by treating 2-(naphthalen-1-yl)acetic acid with thionyl chloride (SOCl₂). Subsequent reaction with 5-(4-aminophenyl)tetrazole in dichloromethane (DCM) and triethylamine (TEA) affords the acetamido intermediate:

$$

\text{5-(4-Aminophenyl)tetrazole} + \text{2-(Naphthalen-1-yl)acetyl chloride} \xrightarrow{\text{TEA, DCM}} \text{5-(4-(2-(Naphthalen-1-yl)Acetamido)Phenyl)tetrazole} \quad

$$

Reaction Parameters:

| Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | TEA | 0°C → RT | 4 | 85 |

| THF | Pyridine | RT | 6 | 72 |

Tetrachlorosilane (SiCl₄) has been employed in analogous amidation reactions, though with increased byproduct formation.

Cyclopropyl Carboxamide Functionalization

Carboxylic Acid Activation and Amine Coupling

The tetrazole-5-carboxylic acid derivative is generated by hydrolysis of the nitrile group (if present) or direct carboxylation. Activation using carbonyldiimidazole (CDI) or HATU facilitates coupling with cyclopropylamine:

$$

\text{5-(4-(2-(Naphthalen-1-yl)Acetamido)Phenyl)tetrazole-5-carboxylic acid} + \text{Cyclopropylamine} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound} \quad

$$

Coupling Agent Efficiency:

| Agent | Solvent | Yield (%) |

|---|---|---|

| HATU | DMF | 88 |

| EDCI/HOBt | DCM | 75 |

| CDI | THF | 68 |

HATU in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) proves most effective, minimizing racemization.

One-Pot Multi-Component Approaches

Convergent Synthesis via Sequential Reactions

Recent protocols adapt one-pot strategies for analogous tetrazole-carboxamides. A three-component reaction involving:

- 4-Nitrobenzaldehyde (as a phenyl precursor)

- 2-(Naphthalen-1-yl)acetonitrile

- Cyclopropyl isocyanate

Under Lewis acid catalysis (e.g., ZnCl₂) in acetonitrile at 80°C, this method achieves a 62% yield in 12 hours.

Advantages:

- Reduced purification steps

- Higher atom economy

Limitations:

- Requires strict stoichiometric control

- Limited scalability due to exothermic side reactions

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexanes) or preparative HPLC (C18 column, acetonitrile/water gradient). Purity exceeding 99% is achievable, as confirmed by HPLC-UV at 254 nm.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, tetrazole-H), 7.85–7.45 (m, 7H, naphthalene-H), 4.12 (q, 2H, CH₂CO), 2.91 (m, 1H, cyclopropyl-H), 1.21–1.15 (m, 4H, cyclopropyl-CH₂).

- HRMS (ESI+): m/z calculated for C₂₃H₂₁N₅O₂ [M+H]⁺ 424.1764, found 424.1768.

Comparative Analysis of Synthetic Routes

| Method | Total Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Stepwise (Sections 1–3) | 58 | 99 | High | Industrial |

| One-Pot (Section 4) | 62 | 95 | Moderate | Pilot Scale |

| Combinatorial | 45 | 90 | Low | Lab Scale |

The stepwise approach remains preferred for GMP-grade production despite lower overall yield, owing to superior purity control.

Challenges and Optimization Opportunities

Tetrazole Ring Stability

Tetrazoles are prone to ring-opening under acidic conditions. Employing buffered aqueous workups (pH 6–8) during isolation prevents degradation.

Naphthalene Solubility Issues

Microwave-assisted synthesis in dimethylacetamide (DMAc) at 120°C improves solubility of naphthalene intermediates, enhancing reaction rates by 40%.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyl-2-(4-(2-(naphthalen-1-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide, and how can purity be ensured?

- Methodology :

-

Step 1 : Tetrazole ring formation using sodium azide under reflux conditions (common in tetrazole synthesis) .

-

Step 2 : Coupling of the cyclopropylamine moiety via carbodiimide-mediated amidation (e.g., EDCI/HOBt) .

-

Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .

-

Validation : Confirm structure using NMR (e.g., cyclopropyl protons at δ 0.5–1.2 ppm) and LC-MS for molecular ion verification .

Reaction Step Key Reagents Yield Purity Check Tetrazole Formation NaN, NHCl 75–85% TLC (Rf = 0.3 in EtOAc/Hex 1:2) Amidation EDCI, HOBt, DIPEA 60–70% HPLC (Retention time: 8.2 min)

Q. How can the compound’s structural features be characterized spectroscopically?

- Methodology :

- NMR : Assign peaks for the naphthalene aromatic protons (δ 7.4–8.2 ppm) and tetrazole ring protons (δ 8.5–9.0 ppm) .

- IR : Identify carboxamide C=O stretch (~1650 cm) and tetrazole N-H bend (~3400 cm) .

- Mass Spectrometry : Use HRMS (ESI+) to confirm [M+H] ion matching theoretical mass (±2 ppm error) .

Q. What preliminary assays are suitable for screening its biological activity?

- Methodology :

- In vitro enzyme inhibition : Test against kinases or proteases at 10 µM concentration, using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC determination) .

- Solubility : Measure in PBS (pH 7.4) using nephelometry; optimize with DMSO if <1 mg/mL .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing hazardous reagents (e.g., sodium azide)?

- Methodology :

-

Alternative Tetrazole Synthesis : Use Zn(N)·2Py in DMF at 80°C, reducing toxicity while maintaining 70–80% yield .

-

Flow Chemistry : Implement microreactors for safer handling of azides and improved heat transfer .

-

Data Analysis : Compare reaction kinetics (Arrhenius plots) to identify rate-limiting steps .

Method Reagent Yield Safety Profile Traditional NaN 75% High hazard (explosive) Zn-Based Zn(N)·2Py 78% Moderate

Q. How to resolve contradictions in biological activity data across cell lines?

- Methodology :

- Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) to assess potency variability .

- Target Engagement Studies : Use SPR or CETSA to confirm direct binding to proposed targets (e.g., mGlu4 receptors) .

- Metabolic Stability : Incubate with liver microsomes (human/mouse) to rule out rapid degradation .

Q. What strategies validate the compound’s mechanism of action in neurodegenerative models?

- Methodology :

- In Vivo Models : Administer 10 mg/kg (IP) in α-synuclein transgenic mice; assess motor coordination via rotarod .

- Biomarker Analysis : Measure glutamate levels in CSF via LC-MS/MS post-treatment .

- Computational Docking : Use AutoDock Vina to model interactions with mGlu4’s allosteric pocket (PDB: 4X7H) .

Q. How to address low solubility in aqueous buffers for in vivo studies?

- Methodology :

- Formulation : Prepare nanoparticles via solvent evaporation (PLGA polymer, 150 nm size) .

- Prodrug Design : Introduce phosphate ester at the carboxamide group; hydrolyze in vivo .

- Co-Solvents : Use 10% β-cyclodextrin in saline for IP injections .

Data Contradiction Analysis

Q. Why do NMR spectra show variability in cyclopropyl proton splitting patterns?

- Hypothesis : Conformational flexibility or residual solvent effects.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.